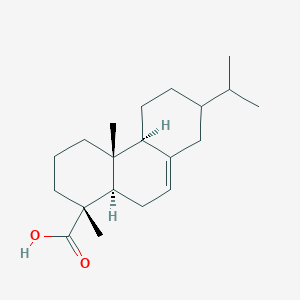

dihydroabietic acid, AldrichCPR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19402-28-9 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-14,17H,5-12H2,1-4H3,(H,21,22)/t14-,17+,19+,20+/m0/s1 |

InChI Key |

OEILFLGOGZTONZ-XFHUWUJUSA-N |

SMILES |

CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |

Isomeric SMILES |

CC(C)[C@H]1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Screening the Biological Activity of Abietane Diterpenoids: A Technical Guide Focused on Dehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the biological activities of dehydroabietic acid (DHA) . While the initial topic of interest was dihydroabietic acid, the available body of scientific literature with detailed experimental protocols, quantitative data, and pathway analysis is overwhelmingly centered on dehydroabietic acid. As a closely related abietane diterpenoid, the extensive research on DHA provides a robust and valuable framework for understanding the screening methodologies and therapeutic potential of this class of compounds.

Dehydroabietic acid (DHA) is a natural tricyclic diterpene resin acid found in coniferous trees and is a major component of rosin.[1] It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound in pharmaceutical research.[2][3][4]

Anti-inflammatory Activity

Dehydroabietic acid exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. Studies in macrophage cell lines have shown that DHA can significantly reduce the production of nitric oxide (NO), a pro-inflammatory mediator.[5][6] This effect is achieved by inhibiting the transcriptional activity of NF-κB and AP-1, two major transcription factors that regulate the expression of inflammatory genes.[5][6] Mechanistically, DHA has been found to suppress the activity of upstream kinases, including proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB cascade, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 pathway.[5][6] Furthermore, DHA is known to be an activator of peroxisome proliferator-activated receptors (PPARα and PPARγ), which also contributes to its anti-inflammatory properties.[7]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol outlines the procedure for quantifying nitrite (a stable product of NO) in macrophage culture supernatants to assess the anti-inflammatory activity of a test compound.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of dehydroabietic acid (or other test compounds) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for another 24 hours.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is determined by comparing the NO production in DHA-treated groups with the LPS-only treated group.

Anticancer Activity

Dehydroabietic acid and its synthetic derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][8] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] For instance, DHA has been shown to induce apoptosis in human lung cells by activating caspase-3 and promoting the cleavage of PARP.[2] In gastric cancer, DHA treatment leads to a significant reduction in the expression of survivin, an inhibitor of apoptosis, thereby promoting cell death.[9] Certain derivatives have also been found to arrest the cell cycle at the G0/G1 phase in SMMC-7721 hepatocarcinoma cells.[2]

References

- 1. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uv.es [uv.es]

- 5. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids [mdpi.com]

- 9. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer | MDPI [mdpi.com]

Dihydroabietic Acid and its Congener, Dehydroabietic Acid: Versatile Intermediates in Organic Synthesis for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroabietic acid, and more prominently its oxidized counterpart dehydroabietic acid (DHA), are naturally derived diterpenoid resin acids that have emerged as valuable and versatile intermediates in the field of organic synthesis. Originating from readily available pine rosin, these compounds provide a rigid tricyclic scaffold that is amenable to a wide array of chemical modifications. This technical guide details the synthesis of these key intermediates from abietic acid and explores their application in the development of novel therapeutic agents. A significant focus is placed on dehydroabietic acid, which is more commonly isolated and utilized as a synthetic precursor. This document provides a comprehensive overview of synthetic methodologies, quantitative data on reaction yields and biological activities, detailed experimental protocols, and visual representations of synthetic and biological pathways to serve as a resource for researchers in medicinal chemistry and drug development.

Introduction: From Pine Resin to Pharmaceutical Precursors

The abietane-type diterpenoids, derived from pine resin, represent a class of natural products with significant potential in medicinal chemistry. Among these, abietic acid is a primary component and serves as the starting material for the production of more stable and synthetically useful intermediates: dihydroabietic acid and dehydroabietic acid (DHA). While both are generated through the disproportionation of abietic acid, it is dehydroabietic acid, with its aromatic C-ring, that has garnered substantial attention as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[1] Dihydroabietic acid is a co-product of this process but is less frequently employed as a direct precursor in synthetic endeavors.

This guide will briefly cover the generation of dihydroabietic acid and then focus extensively on the synthetic utility of dehydroabietic acid as a key intermediate. The inherent chirality and rigid framework of the DHA molecule make it an attractive starting point for the development of novel compounds with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]

Synthesis of Dehydroabietic Acid: The Gateway Intermediate

The primary industrial method for producing dehydroabietic acid is through the disproportionation of rosin, a solid form of resin obtained from pines and other conifers. This process involves heating rosin in the presence of a catalyst, which facilitates a hydrogen transfer reaction among the abietic acid molecules, leading to the formation of both hydrogenated (dihydroabietic and tetrahydroabietic acids) and dehydrogenated (dehydroabietic acid) species.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[5]

General Workflow for Dehydroabietic Acid Production

The overall process can be summarized in the following workflow:

Figure 1: General workflow for the production of dehydroabietic acid from abietic acid.

Experimental Protocol: Disproportionation of Gum Rosin

This protocol describes a typical procedure for the disproportionation of gum rosin using a palladium on carbon catalyst.

Materials:

-

Gum rosin

-

5% Palladium on charcoal (Pd/C) catalyst

-

Nitrogen gas supply

-

Dichloromethane

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer and temperature controller

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge a 250 mL three-neck round-bottom flask with 100 g of gum rosin.

-

Equip the flask with a mechanical stirrer, a thermometer connected to a temperature controller, and a nitrogen inlet.

-

Begin heating the rosin under a nitrogen atmosphere with stirring.

-

When the temperature of the molten rosin reaches 230°C, add 290 mg of 5% Pd/C catalyst.

-

Slowly increase the temperature to 270°C and maintain it for 6 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the solid residue in dichloromethane and filter to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the disproportionated rosin containing dehydroabietic acid.[5]

Experimental Protocol: Isolation of Dehydroabietic Acid

Dehydroabietic acid can be selectively isolated from the disproportionated rosin mixture by forming a crystalline amine salt.

Materials:

-

Disproportionated rosin

-

2-aminoethanol

-

Ethanol

-

Water

-

Isooctane (or other suitable hydrocarbon solvent)

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 40 g of the disproportionated rosin and 6.0 g of 2-aminoethanol in 200 mL of 40% aqueous ethanol.

-

Heat the solution to 60°C and extract with 50 mL of isooctane in a separatory funnel to remove non-acidic components.

-

Allow the aqueous ethanol phase to cool, promoting the crystallization of the 2-aminoethanol salt of dehydroabietic acid.

-

Collect the crystalline salt by filtration. Recrystallization from an appropriate solvent can be performed to improve purity.

-

To regenerate the free acid, the amine salt can be treated with a dilute mineral acid, such as hydrochloric acid, followed by extraction or precipitation of the dehydroabietic acid.[2]

Dehydroabietic Acid as a Synthetic Intermediate

The dehydroabietic acid molecule offers several reactive sites for chemical modification, primarily the C18 carboxylic acid, the aromatic C-ring, and the benzylic C7 position. These sites allow for a wide range of transformations to generate diverse libraries of derivatives.

Modifications at the C18 Carboxyl Group

The carboxylic acid moiety is readily converted into esters, amides, and alcohols, which can serve as precursors for further functionalization.

Esterification of the carboxylic acid is a common first step in many synthetic routes.

Experimental Protocol:

-

Dehydroabietic acid is esterified by treatment with lithium hydroxide and methyl sulphate to yield methyl dehydroabietate quantitatively.[1]

Reduction of the methyl ester provides the corresponding primary alcohol.

Experimental Protocol:

-

Methyl dehydroabietate is reduced with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at reflux to give dehydroabietinol in 90% yield.[6]

Oxidation of the primary alcohol yields the aldehyde.

Experimental Protocol:

-

Dehydroabietinol is oxidized with Dess-Martin periodinane to afford dehydroabietinal in 95% yield.[6]

Modifications of the Aromatic Ring and Benzylic Position

The aromatic ring and the adjacent C7 position are also targets for modification to introduce new functionalities and modulate the biological activity of the resulting derivatives.

Synthesis of Representative Bioactive Derivatives

The following table summarizes the synthesis of various dehydroabietic acid derivatives and their reported yields.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Abietic Acid | 1. LiOH, Me2SO4, DMF; 2. 5% Pd/C, 250°C | Methyl Dehydroabietate | 85 | [6] |

| Methyl Dehydroabietate | KOH, MeOH, H2O | Dehydroabietic Acid | 75 | [6] |

| Methyl Dehydroabietate | LiAlH4, THF, reflux | Dehydroabietinol | 90 | [6] |

| Dehydroabietinol | Acetyl chloride, Et3N, DCM | Dehydroabietinol Acetate | 75 | [6] |

| Dehydroabietinol | Benzoyl chloride, Et3N, DCM | Dehydroabietinol Benzoate | 70 | [6] |

| Dehydroabietinol | Nicotinic chloride, Et3N, DCM | Dehydroabietinol Nicotinate | 80 | [6] |

| Dehydroabietinol | Dess-Martin periodinane | Dehydroabietinal | 95 | [6] |

| Dehydroabietic Acid | 1. Diamino intermediate synthesis; 2. 1,4-dibromo-2,3-butanedione; 3. Various amines/azoles | Quinoxaline Derivatives | 32-63 | [1] |

Biological Activities of Dehydroabietic Acid Derivatives

Derivatives of dehydroabietic acid have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of DHA derivatives against a variety of cancer cell lines. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1][3]

The following table presents the in vitro anticancer activity (IC50 values) of selected dehydroabietic acid derivatives.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoxaline Derivative 77b | SMMC-7721 | 0.72 - 1.78 | G0/G1 phase cell cycle arrest, apoptosis induction | [7] |

| 2-Aryl-benzimidazole Deriv. 80j | Various | 0.08 - 0.42 | Inhibition of tubulin polymerization, G2/M arrest | [7] |

| Chiral Dipeptide Deriv. 22f | HeLa | 7.76 ± 0.98 | Apoptosis via the mitochondrial pathway | [1] |

| Dehydroabietinol | HeLa | 13.0 ± 2.8 µg/mL | Cytotoxicity | [6] |

| Dehydroabietinol | Jurkat | 9.7 ± 0.7 µg/mL | Cytotoxicity | [6] |

Anti-inflammatory Activity

Dehydroabietic acid and its derivatives have been shown to possess anti-inflammatory properties, which are, at least in part, mediated through the activation of peroxisome proliferator-activated receptors (PPARs).[4] DHA acts as a dual agonist for PPAR-α and PPAR-γ.[8]

Figure 2: Simplified signaling pathway of dehydroabietic acid's anti-inflammatory action via PPAR activation.

Dehydroabietic acid has also been found to suppress inflammatory responses by inhibiting Src-, Syk-, and TAK1-mediated pathways.[9]

Other Biological Activities

Derivatives of DHA have also been investigated for a range of other therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Certain derivatives show activity against various bacteria and fungi.[2][3]

-

Antiviral Activity: Some compounds have demonstrated potential as antiviral agents.[2]

-

Cardiovascular Effects: The potential for vasodilation and other cardiovascular benefits has been explored.[2]

Conclusion

Dihydroabietic acid and, more significantly, dehydroabietic acid, are readily accessible and highly versatile intermediates for organic synthesis. Their rigid, chiral scaffold provides a unique starting point for the creation of complex molecules with diverse and potent biological activities. The synthetic methodologies are generally robust and high-yielding, allowing for the generation of extensive compound libraries for drug discovery programs. The demonstrated anticancer and anti-inflammatory properties of dehydroabietic acid derivatives, coupled with their varied mechanisms of action, underscore the significant potential of this natural product-derived platform for the development of next-generation therapeutics. This guide provides a foundational resource for researchers looking to harness the synthetic potential of these valuable intermediates.

References

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3579571A - Process for the preparation and isolation of dehydroabietic acid - Google Patents [patents.google.com]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

- 5. researchgate.net [researchgate.net]

- 6. uv.es [uv.es]

- 7. mdpi.com [mdpi.com]

- 8. Dehydroabietic acid activates peroxisome proliferator-activated receptor-γ and stimulates insulin-dependent glucose uptake into 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Dihydroabietic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabietic acid (DHA), a diterpenoid resin acid, is a naturally occurring phytochemical predominantly found in coniferous trees. As a major component of rosin and tall oil, industrial byproducts of the pulp and paper industry, DHA presents an abundant and renewable resource for chemical and pharmaceutical applications. Its diverse biological activities, including anti-inflammatory and antimicrobial properties, have garnered significant interest within the drug development community. This technical guide provides an in-depth overview of the natural sources of dihydroabietic acid, detailed experimental protocols for its isolation, and a summary of its quantitative occurrence.

Natural Sources of Dihydroabietic Acid

Dihydroabietic acid is primarily found in the oleoresin of various species of the Pinaceae family, particularly within the genera Pinus (pines) and Abies (firs). Commercially, the most significant sources are rosin, obtained from pine resin, and tall oil, a byproduct of the Kraft pulping process of wood.

Major Natural Sources:

-

Pinus Species (Pines): Numerous pine species are rich sources of resin acids, including dihydroabietic acid. Notable species include Pinus densiflora, Pinus sylvestris, Pinus tropicalis, Pinus elliottii, and Pinus roxburghii. The oleoresin of Pinus nigra subsp. laricio also contains dihydroabietic acid.

-

Abies Species (Firs): Certain fir species, such as Abies grandis, have been identified as natural sources of dihydroabietic acid.

-

Rosin and Tall Oil: These are the most economically important sources of dihydroabietic acid. Rosin is the solid form of resin obtained from pines and other conifers. Tall oil is a viscous, dark-colored liquid mixture of fatty acids, rosin acids, and other neutral compounds extracted from the black liquor of the Kraft pulping process. Disproportionated rosin, a processed form of rosin, is particularly enriched in dihydroabietic acid.[1]

Quantitative Occurrence of Dihydroabietic Acid

The concentration of dihydroabietic acid varies significantly depending on the natural source, geographical location, and processing methods. Disproportionation of rosin, a common industrial process, significantly increases the content of dihydroabietic acid.

| Natural Source | Species/Type | Dihydroabietic Acid Content (%) | Reference |

| Tall Oil Rosin | "Strong" Tall Oil Rosin | ~24% | |

| Disproportionated Rosin | Gum Rosin (Pd/C catalyst) | 25-35% | [2] |

| Pine Oleoresin | Pinus pinaster | Up to 37.6% | |

| Pine Oleoresin | Pinus nigra | Variable, present as a major component | [3] |

| Pine Resin | Pinus sylvestris | Minor component (Dehydroabietic acid is dominant at ~50%) | |

| Rosin | Pinus oocarpa | Abietic acid is a major component, which can be converted to dihydroabietic acid. | [4] |

| Rosin | Pinus patula | Abietic acid is a major component, which can be converted to dihydroabietic acid. | [4] |

Isolation of Dihydroabietic Acid

The isolation of dihydroabietic acid is often performed from disproportionated rosin, where it is present in higher concentrations alongside dehydroabietic acid. A common strategy involves the selective crystallization of dehydroabietic acid as an amine salt, leaving a residue enriched in dihydroabietic acid.

Experimental Protocol: Isolation of Dehydroabietic Acid from Disproportionated Rosin (Residue enriched in Dihydroabietic Acid)

This protocol is adapted from a patented method for the isolation of dehydroabietic acid and can be used to obtain a residue rich in dihydroabietic acid. Further purification of dihydroabietic acid from this residue would require additional steps such as chromatography or fractional crystallization.

Materials:

-

Disproportionated Rosin

-

2-Aminoethanol

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl), dilute

-

Heptane or similar non-polar solvent (for washing)

-

Beakers, flasks, and other standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of Disproportionated Rosin:

-

In a suitable flask, dissolve 100 g of disproportionated rosin in 200 mL of 95% ethanol.

-

Heat the mixture gently with stirring until the rosin is completely dissolved.

-

-

Formation and Crystallization of Dehydroabietic Acid-Amine Salt:

-

To the warm rosin solution, slowly add 15-20 g of 2-aminoethanol with continuous stirring.

-

Slowly add 200 mL of hot water (70-80 °C) to the mixture.

-

Allow the solution to cool slowly to room temperature. The 2-aminoethanol salt of dehydroabietic acid will start to crystallize.

-

For complete crystallization, let the mixture stand at room temperature for several hours or overnight.

-

-

Separation of Dehydroabietic Acid Salt:

-

Filter the crystalline precipitate of the dehydroabietic acid-amine salt using a Büchner funnel under vacuum.

-

Wash the crystals with a small amount of cold 50% aqueous ethanol.

-

The filtrate and washings contain the mother liquor, which is now enriched in dihydroabietic acid and other resin acids.

-

-

Recovery of Dihydroabietic Acid-Enriched Residue:

-

Transfer the mother liquor to a separatory funnel.

-

Acidify the solution to a pH of approximately 4 with dilute hydrochloric acid.

-

The resin acids, including dihydroabietic acid, will precipitate.

-

Extract the precipitated resin acids with a suitable organic solvent like heptane or diethyl ether.

-

Wash the organic extract with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the dihydroabietic acid-enriched residue.

-

-

Purification of Dihydroabietic Acid (General Approach):

-

The residue obtained is a mixture of dihydroabietic acid, isomeric dihydro-resin acids, and residual dehydroabietic acid.

-

Further purification can be achieved by techniques such as column chromatography on silica gel or fractional crystallization from a suitable solvent system (e.g., ethanol-water, acetone-hexane). The optimal solvent and conditions for crystallization need to be determined empirically.

-

Visualization of Key Processes

Experimental Workflow for Dihydroabietic Acid Enrichment

Caption: Workflow for the enrichment of dihydroabietic acid from disproportionated rosin.

Signaling Pathway: PPARα/γ Activation by Dihydroabietic Acid

Dihydroabietic acid has been identified as a dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[5] These receptors are ligand-activated transcription factors that play crucial roles in lipid metabolism and inflammation.

Caption: Dihydroabietic acid activates PPARα/γ signaling pathway.

Conclusion

Dihydroabietic acid is a readily available natural product with significant potential for various applications, particularly in the pharmaceutical industry. Its primary sources, rosin and tall oil, are abundant byproducts of the forestry industry, ensuring a sustainable supply. The isolation of dihydroabietic acid, while involving a multi-step process, can be efficiently achieved through the disproportionation of rosin followed by selective crystallization and purification techniques. Understanding the natural distribution and developing robust isolation protocols are crucial steps in harnessing the full potential of this versatile diterpenoid. Further research into optimizing the purification of dihydroabietic acid from the residue of dehydroabietic acid isolation is warranted to improve overall yield and purity.

References

- 1. foreverest.net [foreverest.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]

An In-Depth Technical Guide to the Stability and Storage of Dihydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for dihydroabietic acid (DHAA). Given the limited direct research on the stability of dihydroabietic acid, this guide synthesizes available information on closely related abietane diterpenes, such as dehydroabietic acid and abietic acid, to provide a robust framework for its handling and storage. This document is intended to support researchers and drug development professionals in ensuring the integrity of DHAA in their studies.

Overview of Dihydroabietic Acid Stability

Dihydroabietic acid, a diterpenoid resin acid, is susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as temperature, light, oxygen, and pH. While specific quantitative stability data for dihydroabietic acid is not extensively available in the public domain, understanding the degradation patterns of structurally similar compounds provides valuable insights into its stability profile. The primary degradation pathway for related resin acids is oxidation, particularly in the presence of heat and light.

Recommended Storage Conditions

To maintain the integrity and purity of dihydroabietic acid, the following storage conditions are recommended based on safety data sheets for related compounds and general best practices for storing resin acids:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 4°C for short-term storage. | Low temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |

| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative degradation. |

| Container | Tightly sealed, dry containers. | Prevents exposure to moisture and atmospheric oxygen. |

| Purity | Use high-purity DHAA to minimize the presence of impurities that could act as catalysts for degradation. | Impurities can accelerate decomposition. |

Factors Influencing Stability

Several factors can impact the stability of dihydroabietic acid. Researchers should be mindful of these to ensure the reliability of their experimental results.

Temperature

Elevated temperatures can accelerate the degradation of resin acids. While specific thermal degradation data for dihydroabietic acid is scarce, studies on the related compound, dehydroabietic acid, indicate that it is relatively stable at ambient temperatures but can degrade at elevated temperatures, especially in the presence of oxygen.

Oxidation

Oxidation is a primary degradation pathway for many resin acids. Dihydroabietic acid, although lacking the conjugated double bonds of abietic acid, can still be susceptible to oxidation, particularly at allylic positions and the carboxylic acid group. It is crucial to avoid contact with strong oxidizing agents.

Light

Exposure to light, especially UV radiation, can provide the energy to initiate and propagate degradation reactions, including oxidation.

pH

The hydrolytic stability of dihydroabietic acid, particularly of its ester derivatives, can be influenced by pH. While the carboxylic acid itself is stable to hydrolysis, its potential formulations or derivatives may be susceptible to acid or base-catalyzed hydrolysis.

Quantitative Stability Data (Extrapolated from Dehydroabietic Acid)

The following table summarizes thermal stability data for dehydroabietic acid, which, due to its structural similarity, can serve as an initial guide for dihydroabietic acid. It is critical to note that these values are for a related compound and should be confirmed with specific studies on dihydroabietic acid.

| Parameter | Condition | Value | Reference Compound |

| Initial Exothermic Temperature (T₀) | Under Oxygen Atmosphere | 398.20 K | Dehydroabietic Acid |

| Activation Energy (Ea) for Oxidation | Under Oxygen Atmosphere | 46.60 kJ/mol | Dehydroabietic Acid |

This data is provided for estimation purposes and highlights the need for dedicated stability studies on dihydroabietic acid.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of dihydroabietic acid. Such a method should be able to separate the intact drug from its degradation products. The following are outlines of analytical techniques that can be adapted to develop a stability-indicating method for DHAA.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is a common approach for stability testing.

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where DHAA has significant absorbance (e.g., around 210 nm). Diode array detection (DAD) is recommended to assess peak purity.

-

Forced Degradation: To validate the method's stability-indicating capability, forced degradation studies should be performed. This involves subjecting DHAA solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should demonstrate the ability to resolve the DHAA peak from all degradation product peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be used for the analysis of DHAA, typically after derivatization to increase its volatility.

-

Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by forming a silyl ester) is a common practice.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Detection: Mass spectrometry (MS) for identification of DHAA and its degradation products based on their mass spectra and fragmentation patterns.

-

Quantification: A flame ionization detector (FID) can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a powerful tool for the direct quantification of DHAA and the characterization of its degradation products without the need for chromatographic separation.

-

Solvent: A deuterated solvent in which DHAA is soluble (e.g., CDCl₃, acetone-d₆).

-

Internal Standard: A stable compound with a known concentration and a signal that does not overlap with DHAA signals.

-

Analysis: Comparison of the integral of a specific DHAA proton signal with the integral of the internal standard's signal. ¹H and ¹³C NMR can be used to elucidate the structure of any formed degradants.

Visualizations

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to develop and validate a stability-indicating analytical method.

Solubility of Dihydroabietic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of dihydroabietic acid in common organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for dihydroabietic acid, this document offers qualitative solubility information and, for comparative purposes, detailed quantitative data for the structurally related and more extensively studied compound, dehydroabietic acid. Furthermore, this guide outlines established experimental protocols for solubility determination and discusses relevant biological signaling pathways associated with dehydroabietic acid, which may provide valuable insights for research into dihydroabietic acid.

Introduction to Dihydroabietic Acid

Dihydroabietic acid is a diterpene resin acid and a derivative of abietic acid. It is a component of disproportionated rosin, which is used in a variety of industrial applications. While research has been conducted on the broader family of resin acids, specific physicochemical data for dihydroabietic acid, including its solubility in various organic solvents, remains limited in published literature. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this compound.

Solubility of Dihydroabietic Acid

Based on current literature, quantitative solubility data for dihydroabietic acid in common organic solvents is not extensively documented. However, qualitative inferences can be drawn from its use in extraction and analytical procedures. For instance, dihydroabietic acid is known to be a component of disproportionated gum rosin, where ethanol is used in the isolation process, suggesting its solubility in this solvent[1]. Additionally, deuterated acetone (acetone-d6) has been successfully used as a solvent for the Nuclear Magnetic Resonance (NMR) analysis of various rosin acids, including dihydroabietic acid, indicating its solubility in acetone[2].

Comparative Solubility Data: Dehydroabietic Acid

To provide a valuable reference point for researchers, this section presents quantitative solubility data for dehydroabietic acid, a closely related abietane diterpenoid. Dehydroabietic acid shares a similar tricyclic core structure with dihydroabietic acid but features an aromatic C-ring. This structural difference will influence solubility, but the data presented in Table 1 can still offer useful guidance for solvent selection in studies involving dihydroabietic acid.

Dehydroabietic acid is generally soluble in organic solvents such as ethanol, acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[3][4]. It is considered practically insoluble in water[3].

Table 1: Quantitative Solubility of Dehydroabietic Acid in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Not Specified | ~10 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL[4] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[4] |

| Methanol | Not Specified | Soluble[5] |

| Acetone | Not Specified | Soluble[3][6] |

| Chloroform | Not Specified | Soluble[6] |

| Diethyl Ether | Not Specified | Soluble[6] |

| Benzene | Not Specified | Soluble[6] |

Note: The data in this table pertains to dehydroabietic acid and is intended for comparative purposes only.

Experimental Protocols for Solubility Determination

Several robust methodologies are employed to determine the solubility of resin acids like dihydroabietic acid. These techniques are crucial for obtaining accurate and reproducible data for applications ranging from process chemistry to drug formulation.

Laser Monitoring Method

A dynamic method for determining solid-liquid equilibrium, the laser monitoring technique is used to measure solubility at various temperatures.

-

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is gradually increased, the solute dissolves. The point at which the solid phase completely disappears is marked by a sharp increase in the intensity of the transmitted laser light, indicating the saturation point at that temperature.

-

Apparatus: A crystallizer vessel equipped with a temperature sensor, a magnetic stirrer, a laser emitter, and a photodetector.

-

Procedure:

-

A known mass of the solute (e.g., dihydroabietic acid) is added to a known volume of the solvent in the crystallizer.

-

The suspension is continuously stirred to ensure homogeneity.

-

The temperature of the system is slowly increased at a constant rate.

-

The intensity of the laser light passing through the suspension is continuously monitored.

-

The temperature at which a sudden and stable increase in light transmission occurs is recorded as the equilibrium solubility temperature for that concentration.

-

The mole fraction solubility can then be calculated. This process is repeated for different concentrations to generate a solubility curve.

-

This method has been successfully applied to determine the solubility of dehydroabietic acid in various solvents[7].

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the quantification of solutes in a saturated solution, providing a means to determine solubility.

-

Principle: A saturated solution of the compound of interest is prepared, and after equilibration, the solid and liquid phases are separated. The concentration of the solute in the liquid phase is then accurately measured using a validated HPLC method.

-

Apparatus: An HPLC system equipped with a suitable column (e.g., C18), a pump, an injector, a detector (e.g., UV-Vis or DAD), and a data acquisition system.

-

Procedure:

-

An excess amount of the solid solute is added to the solvent in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

-

The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm syringe filter) to remove any undissolved solid.

-

The filtrate is then diluted appropriately and injected into the HPLC system.

-

The concentration of the solute is determined by comparing the peak area to a calibration curve prepared with known standards.

-

HPLC methods have been developed for the quantification of dehydroabietic acid and abietic acid[8][9][10][11].

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.

-

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

-

Apparatus: A constant temperature bath/shaker, analytical balance, volumetric flasks, and an oven.

-

Procedure:

-

A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature.

-

A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.

-

The solvent is carefully evaporated (e.g., in an oven at a temperature below the solute's decomposition point or under reduced pressure).

-

The container with the dried solute is weighed, and the mass of the solute is determined.

-

The solubility is then calculated in terms of mass per volume of solvent.

-

Visualization of Experimental Workflow and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for solubility determination and a relevant biological signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]

- 3. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dehydroabietic acid | 1740-19-8 [chemicalbook.com]

- 6. foreverest.net [foreverest.net]

- 7. Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

Spectral Data Analysis of Dihydroabietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dihydroabietic acid, a diterpenoid resin acid of significant interest in various scientific fields, including drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for dihydroabietic acid and its closely related analogue, dehydroabietic acid, for comparative purposes. Due to the limited availability of public spectral data for dihydroabietic acid, data for dehydroabietic acid is included to provide a foundational understanding of the core molecular structure's spectral characteristics.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shifts (ppm) for Dihydroabietic Acid and Dehydroabietic Acid

| Carbon Atom | Dihydroabietic Acid (Predicted) | Dehydroabietic Acid (Experimental, in CDCl₃)[1] |

| 1 | 38.9 | 38.5 |

| 2 | 19.1 | 19.2 |

| 3 | 37.1 | 37.0 |

| 4 | 47.9 | 47.7 |

| 5 | 52.8 | 51.3 |

| 6 | 21.8 | 21.7 |

| 7 | 30.1 | 29.8 |

| 8 | 134.9 | 134.8 |

| 9 | 147.9 | 147.8 |

| 10 | 37.9 | 37.8 |

| 11 | 25.3 | 25.2 |

| 12 | 29.8 | 124.2 |

| 13 | 124.0 | 145.8 |

| 14 | 126.9 | 123.9 |

| 15 | 33.5 | 33.4 |

| 16 | 24.0 | 24.0 |

| 17 | 24.0 | 24.0 |

| 18 | 185.5 | 185.4 |

| 19 | 16.5 | 16.4 |

| 20 | 18.6 | 18.5 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Chemical Shifts (ppm) for Dehydroabietic Acid (in CDCl₃)

| Proton(s) | Chemical Shift (ppm) | Multiplicity |

| H-7 | 7.20 | d |

| H-14 | 7.11 | s |

| H-11 | 6.99 | d |

| H-15 | 2.93 | sept |

| H-1α | 2.25 | m |

| H-5 | 1.88 | m |

| H-1β | 1.76 | m |

| H-2α | 1.65 | m |

| H-6β | 1.55 | m |

| H-2β | 1.45 | m |

| H-3α | 1.38 | m |

| H-20 | 1.29 | s |

| H-19 | 1.25 | s |

| H-16, H-17 | 1.24 | d |

| H-3β | 1.18 | m |

| H-6α | 1.10 | m |

Infrared (IR) Spectroscopy

The IR spectrum of dihydroabietic acid is expected to show characteristic absorptions for the carboxylic acid group and the aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for Diterpenoid Carboxylic Acids

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (Aliphatic) | 3000-2850 | Strong |

| C=O stretch (Carboxylic acid) | 1710-1680 | Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Medium |

| O-H bend (Carboxylic acid) | 1440-1395 | Medium |

Mass Spectrometry (MS)

The mass spectrum of dihydroabietic acid is anticipated to show a molecular ion peak corresponding to its molecular weight (304.47 g/mol ) and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for Dihydroabietic Acid

| Parameter | Value |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molecular Weight | 304.47 g/mol |

| Expected [M]+ | m/z 304 |

| Key Fragmentation Ions | Loss of H₂O, COOH, and isopropyl group |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for dihydroabietic acid, adapted from established protocols for resin acids and diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of dihydroabietic acid.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified dihydroabietic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of dihydroabietic acid.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of powdered dihydroabietic acid directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dihydroabietic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation (Derivatization):

-

To improve volatility for GC analysis, the carboxylic acid group of dihydroabietic acid should be derivatized, typically to its methyl ester.

-

Dissolve a small amount of dihydroabietic acid in a suitable solvent (e.g., methanol).

-

Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) and allow the reaction to proceed to completion.

-

Evaporate the solvent and redissolve the derivatized sample in a GC-compatible solvent like hexane or ethyl acetate.

-

-

Instrumentation:

-

A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the dihydroabietic acid methyl ester in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained spectrum with mass spectral libraries (e.g., NIST, Wiley) for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a pure compound like dihydroabietic acid.

References

Dihydroabietic acid molecular structure and stereochemistry

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Dihydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabietic acid is a tricyclic diterpenoid belonging to the abietane class of resin acids. As a derivative of abietic acid, a primary component of pine rosin, it shares the characteristic hydrophenanthrene carboxylic acid core structure. The term "dihydroabietic acid" signifies the addition of one mole of hydrogen to abietic acid, resulting in the reduction of one of the two double bonds in the C-ring. This reduction can lead to several positional and stereoisomers, making a precise structural definition critical. This document provides a comprehensive overview of the molecular structure, stereochemistry, and analytical methodologies pertinent to dihydroabietic acid.

Molecular Structure

The fundamental structure of dihydroabietic acid is the abietane skeleton, which consists of three fused six-membered rings, designated A, B, and C. The molecular formula for dihydroabietic acid is C₂₀H₃₂O₂.[1] Key structural features include a carboxylic acid group at the C4 position and two methyl groups at C4 and C10. An isopropyl group is attached to the C-ring at position C13. The most commonly referenced isomer is 8-abietenic acid, where a single double bond remains at the C8-C9 position.

Caption: 2D structure of Dihydroabietic Acid (8-Abietenic acid).

Stereochemistry

The stereochemistry of dihydroabietic acid is complex, featuring multiple chiral centers that define its three-dimensional shape. The stereochemical configuration is typically inherited from its natural precursor, (-)-abietic acid.

Key Stereochemical Features:

-

Ring Fusion: The A and B rings are fused in a trans configuration, a characteristic feature of the abietane diterpenoids. This results in a rigid and well-defined molecular backbone.[2]

-

Chiral Centers: Dihydroabietic acid possesses several stereocenters. The absolute configuration of the chiral centers in the core structure, derived from its parent compounds, is typically:

-

C4: (S) configuration

-

C5: (S) configuration

-

C10: (R) configuration

-

-

Axial Groups: The methyl group at C10 and the carboxylic acid at C4 are in axial positions relative to the chair conformation of their respective rings.[2] The C4 methyl group is equatorial.

The hydrogenation of abietic acid to form dihydroabietic acid can introduce a new chiral center at C13, depending on the isomer formed. The stereochemistry of this center depends on the reaction conditions and the face of the double bond to which hydrogen is added.

Caption: Key stereocenters of Dihydroabietic Acid.

Quantitative Data

Quantitative data provides the fundamental physicochemical and spectroscopic properties of dihydroabietic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₂ | [1][3] |

| Molecular Weight | 304.47 g/mol | [3] |

| CAS Number | 19402-28-9 | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether. | Inferred from related compounds[4] |

Table 2: Spectroscopic Data (Expected Shifts for 8-Abietenic acid Isomer)

Direct high-resolution NMR spectra for purified dihydroabietic acid isomers are not extensively published. However, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like dehydroabietic acid.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H-NMR | Carboxylic Acid (-COOH) | 11.0 - 12.5 | Broad singlet, concentration-dependent. |

| C10-Methyl (-CH₃) | ~0.9 - 1.1 | Singlet. | |

| C4-Methyl (-CH₃) | ~1.2 - 1.3 | Singlet. | |

| Isopropyl (-CH(CH₃)₂) | ~0.9 - 1.0 (d, 6H), ~2.2-2.4 (sept, 1H) | Doublet for methyls, septet for CH. | |

| ¹³C-NMR | Carboxylic Acid (-COOH) | ~180 - 185 | |

| Olefinic Carbon (C8) | ~120 - 125 | Shift is significantly different from aromatic C-ring in dehydroabietic acid. | |

| Olefinic Carbon (C9) | ~135 - 140 | Quaternary carbon. | |

| C4 (Quaternary) | ~47 - 49 | ||

| C10 (Quaternary) | ~36 - 38 | ||

| C4-Methyl | ~15 - 17 | ||

| C10-Methyl | ~20 - 22 |

Experimental Protocols

The synthesis and structural confirmation of dihydroabietic acid involve standard organic chemistry techniques.

Protocol 1: Synthesis via Catalytic Hydrogenation of Abietic Acid

This protocol describes the reduction of one double bond in abietic acid to yield dihydroabietic acid.

-

Reaction Setup: A solution of abietic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a high-pressure reaction vessel (Parr hydrogenator).

-

Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate) is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to approximately 50 psi.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction vessel is carefully depressurized. The mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica gel to isolate the dihydroabietic acid isomers.

Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for confirming the structure of the synthesized product.

-

Sample Preparation: A 5-10 mg sample of purified dihydroabietic acid is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and coupling constants.

-

¹³C-NMR: Determines the number of unique carbon atoms and their chemical environment.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for mapping out the spin systems in the fused rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals, confirming the connectivity and regiochemistry of the double bond, thus verifying the dihydroabietic acid structure.

Caption: Workflow from synthesis to structural confirmation.

References

Dihydroabietic Acid: An Exploration of Potential Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the therapeutic applications of dehydroabietic acid (DAA), a close structural analog of dihydroabietic acid (DHAA). However, dedicated research on the specific biological activities of DHAA is notably limited. This guide will summarize the known attributes of DHAA and, for comparative and predictive purposes, will delve into the well-documented therapeutic potential of DAA. It is crucial to note that the biological activities of DAA are not directly transferable to DHAA and require independent investigation.

Introduction to Dihydroabietic Acid (DHAA)

Dihydroabietic acid (DHAA) is a diterpenoid resin acid characterized by a tricyclic carbon skeleton. It is a derivative of abietic acid, a primary component of rosin, and is structurally distinguished from the more extensively studied dehydroabietic acid (DAA) by the degree of saturation in its C-ring. While DAA possesses an aromatic C-ring, DHAA has a partially hydrogenated ring structure. This structural variance is significant and likely influences its biological activity.

Currently, the primary characterization of DHAA in scientific literature is centered on its chemical identity and its presence in resin acid mixtures. There is a conspicuous absence of in-depth studies investigating its potential as a therapeutic agent.

Therapeutic Potential Inferred from Dehydroabietic Acid (DAA)

Given the scarcity of data on DHAA, this section will provide a comprehensive overview of the therapeutic applications of dehydroabietic acid (DAA). These findings may offer insights into potential avenues of research for DHAA.

Anti-Inflammatory Activity

DAA has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. Studies have shown that DAA can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1)[1][2].

The primary mechanisms behind DAA's anti-inflammatory effects involve the inhibition of the NF-κB and AP-1 signaling cascades[3][4]. Specifically, DAA has been shown to suppress the activity of upstream kinases, including Src, Syk, and Transforming growth factor-β-activated kinase 1 (TAK1)[3][4]. Furthermore, DAA is a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ), which play crucial roles in regulating inflammation and metabolism[1][5].

Caption: DAA inhibits inflammatory pathways by targeting Src, Syk, and TAK1.

Anticancer Activity

Derivatives of DAA have exhibited cytotoxic activity against a range of cancer cell lines[5]. The mechanisms of action are varied and include the induction of apoptosis, inhibition of tumor cell migration, and cell cycle arrest[6][7]. For instance, some DAA derivatives have been shown to induce apoptosis in human lung and gastric cancer cells by interfering with mitochondrial function and damaging cell membranes[6]. Other derivatives have demonstrated the ability to arrest the cell cycle in the G1 or S phase[1].

Recent studies have also identified survivin, an inhibitor of apoptosis, as a target of DAA in gastric cancer cells. DAA was found to downregulate survivin expression, leading to an increase in cleaved caspase-3 and subsequent apoptosis.

Table 1: Anticancer Activity of Dehydroabietic Acid (DAA) and its Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Reference(s) |

| DAA Derivative (74b) | SMMC-7721 | 0.36 ± 0.13 | [6] |

| DAA Derivative (74e) | HepG2 | 0.12 ± 0.03 | [6] |

| DAA Derivative (80j) | SMMC-7721 | 0.08 - 0.42 | [6] |

| DAA Acyl-thiourea (30n) | HeLa | 6.58 ± 1.11 | [6] |

| DAA-1,2,3-triazole (41c) | HepG2 | 5.90 ± 0.41 | [6] |

| DAA-1,2,3-triazole (41k) | HepG2 | 6.25 ± 0.37 | [6] |

| DAA Derivative (67g) | SMMC-7721, HepG2, Hep3B | 0.51 - 1.39 | [6] |

Antimicrobial Activity

DAA and its derivatives have shown promising activity against a variety of microorganisms, particularly Gram-positive bacteria[8]. The proposed mechanism of action involves the disruption of bacterial cell membranes and interference with cellular metabolic processes[8][9]. Several studies have reported the Minimum Inhibitory Concentration (MIC) values of DAA and its derivatives against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Dehydroabietic Acid (DAA) and its Derivatives

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference(s) |

| DAA Derivative (5) | Bacillus subtilis | 4 | [1] |

| DAA Derivative (5) | Staphylococcus aureus | 2 | [1] |

| DAA-serine Derivative (6) | Methicillin-resistant S. aureus (MRSA) | 8 (MIC90) | [6] |

| DAA-serine Derivative (6) | Staphylococcus epidermidis | 8 (MIC90) | [6] |

| DAA-serine Derivative (6) | Streptococcus mitis | 8 (MIC90) | [6] |

| DAA Analog (7) | MRSA | 32 | [1][6] |

| DAA Derivative (8) | MRSA and MSSA | 3.9 - 15.6 | [1][6] |

| DAA Derivative (69o) | Gram-negative and Gram-positive bacteria | 1.6 - 3.1 | [6] |

| DAA | Staphylococcus aureus ATCC 1228 | 7.81 | [9] |

| DAA | Mycobacterium smegmatis ATCC 607 | 7.81 | [9] |

Effects on Metabolic Disorders

DAA has been investigated for its potential to ameliorate conditions associated with metabolic syndrome. In animal models of obesity-related diabetes, DAA treatment has been shown to decrease plasma glucose and insulin levels, as well as reduce plasma and hepatic triglyceride levels[2]. These effects are attributed to the suppression of pro-inflammatory cytokines and a reduction in macrophage infiltration into adipose tissue[2].

Furthermore, DAA has been identified as a dual agonist of PPAR-α and PPAR-γ, key regulators of lipid and glucose metabolism[1][5]. DAA has also been shown to activate the Keap1/Nrf2-ARE signaling pathway, which plays a role in reducing oxidative stress and has been implicated in the improvement of non-alcoholic fatty liver disease (NAFLD)[10]. Another identified mechanism is the direct activation of Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and aging[11][12].

Caption: DAA modulates metabolic pathways via PPAR, SIRT1, and Keap1/Nrf2.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. While specific protocols for DHAA are not available, this section outlines common methodologies used in the investigation of DAA, which would be applicable to the study of DHAA.

Anti-Inflammatory Assays

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Nitric Oxide (NO) Production Assay: Macrophages are pre-treated with various concentrations of the test compound (e.g., DAA) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blotting for Signaling Proteins: To investigate the effect on signaling pathways, cells are treated with the test compound and stimulated with LPS for short durations (e.g., 0, 5, 15, 30 minutes). Cell lysates are then subjected to SDS-PAGE and transferred to a PVDF membrane. The phosphorylation status of key signaling proteins (e.g., p-Src, p-Syk, p-TAK1, p-IκBα) is detected using specific primary and HRP-conjugated secondary antibodies.

Caption: A typical workflow for assessing anti-inflammatory activity.

Anticancer Assays

-

Cell Viability Assay (MTT/WST): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound for 24-72 hours. Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or water-soluble tetrazolium salt (WST) assay. The IC50 value is then calculated.

-

Apoptosis Assay (Flow Cytometry): Apoptosis can be detected by staining cells with Annexin V and propidium iodide (PI) followed by flow cytometric analysis.

-

Cell Cycle Analysis (Flow Cytometry): Cells are treated with the test compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution.

Antimicrobial Assays

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). The test compound is serially diluted in a 96-well plate containing broth medium. A standardized inoculum of the microorganism is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Conclusion and Future Directions

While dihydroabietic acid (DHAA) remains a largely unexplored molecule in the context of therapeutic applications, the extensive research on its close analog, dehydroabietic acid (DAA), provides a strong rationale for its investigation. The anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory activities of DAA suggest that DHAA may possess a similar, albeit distinct, pharmacological profile.

Future research should focus on the systematic evaluation of DHAA's biological activities. This should include:

-

In vitro screening: Assessing the anti-inflammatory, cytotoxic, and antimicrobial properties of DHAA using the established protocols outlined in this guide.

-

Mechanism of action studies: If promising activities are identified, further investigation into the underlying molecular mechanisms, including effects on key signaling pathways, is warranted.

-

Comparative studies: Direct comparison of the potency and efficacy of DHAA and DAA would provide valuable structure-activity relationship insights.

The development of a comprehensive understanding of dihydroabietic acid's therapeutic potential will require dedicated and systematic scientific inquiry. This technical guide serves as a foundational resource to stimulate and direct such future research endeavors.

References

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]

- 2. Dehydroabietic acid, a diterpene, improves diabetes and hyperlipidemia in obese diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uv.es [uv.es]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroabietic Acid: A Comprehensive Technical Review for Novel Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabietic acid (DHAA), a diterpene resin acid predominantly found in coniferous trees, has emerged as a promising natural scaffold for the development of novel therapeutics.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have garnered significant attention within the scientific community. This technical guide provides a comprehensive review of the existing literature on dihydroabietic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers seeking to explore the therapeutic potential of DHAA and its derivatives.

Biological Activities of Dihydroabietic Acid and Its Derivatives

Dihydroabietic acid exhibits a broad spectrum of biological activities, making it a versatile candidate for drug discovery. The following sections summarize the key findings related to its principal therapeutic effects.

Anticancer Activity

DHAA and its synthetic derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Anticancer Activity (IC50 Values) of Dihydroabietic Acid and Its Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydroabietic acid | HeLa (Cervical) | > 50 | [3] |

| Dihydroabietic acid | NCI-H460 (Lung) | > 50 | [3] |

| Dihydroabietic acid | MGC-803 (Gastric) | > 50 | [3] |

| Chiral dipeptide derivative 8k | HeLa (Cervical) | 7.76 ± 0.98 | [4] |

| Acylhydrazone derivative 36w | HeLa (Cervical) | 2.21 | [3] |

| Acylhydrazone derivative 36w | BEL-7402 (Liver) | 14.46 | [3] |

| Thiourea bisphosphonate derivative 28e | SK-OV-3 (Ovarian) | 1.79 ± 0.43 | [3] |

| Acyl-thiourea derivative 30n | HeLa (Cervical) | 6.58 ± 1.11 | [3] |

| 1,2,3-Triazole-oxazolidinone hybrid 4p | MGC-803 (Gastric) | 3.18 ± 0.97 | [5] |

| 1,2,3-Triazole-oxazolidinone hybrid 4p | HepG2 (Liver) | 11.70 ± 1.05 | [5] |

| 1,2,3-Triazole-oxazolidinone hybrid 4p | T-24 (Bladder) | 14.18 ± 0.60 | [5] |

| 1,2,3-Triazole-oxazolidinone hybrid 4p | HeLa (Cervical) | 25.31 ± 0.57 | [5] |

Antimicrobial Activity

DHAA and its derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity (MIC Values) of Dihydroabietic Acid and Its Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dihydroabietic acid | Staphylococcus aureus ATCC 1228 | 7.81 | |

| Dihydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81 | |

| Dihydroabietic acid | Klebsiella pneumoniae (clinical isolate) | 125 | |

| Dihydroabietic acid | Escherichia coli HSM 303 (clinical isolate) | 125 | |

| Pyrrolidine-containing acetylene derivative | Candida albicans | - | [3] |

| Pyrrolidine-containing acetylene derivative | Cryptococcus neoformans | - | [3] |

| Dehydroabietic acid derivative 5 | Bacillus subtilis | 4 | [3] |

| Dehydroabietic acid derivative 5 | Staphylococcus aureus | 2 | [3] |

| Dehydroabietic acid-serine derivative 6 | Methicillin-resistant S. aureus (MRSA) | 8 (MIC90) | [3] |

| Dehydroabietic acid-serine derivative 6 | Staphylococcus epidermidis | 8 (MIC90) | [3] |

| Dehydroabietic acid-serine derivative 6 | Streptococcus mitis | 8 (MIC90) | [3] |

| Dehydroabietic acid analog 7 | Methicillin-resistant S. aureus (MRSA) | 32 | [3] |

| 7-N-acylaminopropyloxime derivative 57j | Multi-drug resistant S. aureus | 1.56–3.13 | [3] |

| N-sulfonaminoethyloxime derivative 59w | S. aureus Newman | 0.39–0.78 | [3] |

| 1,2,3-triazole derivative 69o | Gram-positive and Gram-negative bacteria | 1.6–3.1 | [3] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of dihydroabietic acid are mediated through its interaction with several key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective DHAA-based drugs.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Dihydroabietic acid exerts potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. DHAA has been shown to inhibit this cascade by suppressing the activity of upstream kinases such as Src and Syk, as well as TGF-beta-activated kinase 1 (TAK1), which are crucial for the activation of the IKK complex.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation. DHAA has been identified as a dual activator of PPARα and PPARγ. By activating PPARγ, DHAA can modulate the expression of genes involved in lipid metabolism and inflammation, contributing to its anti-diabetic and anti-inflammatory effects. The activation of PPARγ by DHAA leads to the suppression of pro-inflammatory mediators such as MCP-1, TNF-α, and nitric oxide.

References

- 1. researchgate.net [researchgate.net]

- 2. uv.es [uv.es]

- 3. raybiotech.com [raybiotech.com]

- 4. Design, synthesis and in vitro evaluation of novel dehydroabietic acid derivatives containing a dipeptide moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on Dihydroabietic Acid: Properties, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals